

# Application Notes: Dyeing of Polyester/Cotton Blends with C.I. Disperse Orange 73

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## Compound of Interest

Compound Name: C.I. Disperse orange 73

Cat. No.: B15599493

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These protocols provide detailed methodologies for dyeing polyester/cotton (P/C) blended fabrics using **C.I. Disperse Orange 73** for the polyester component. The application of disperse dyes on polyester requires high temperatures (around 130°C) under acidic conditions, while cotton is typically dyed with other dye classes, such as reactive dyes, under alkaline conditions.[1][2][3] **C.I. Disperse Orange 73** is a brilliant orange, monoazo disperse dye suitable for dyeing polyester and its blends, known for good fastness properties.[4][5]

Two primary exhaust dyeing methods are detailed: a conventional two-bath process and a more modern one-bath, two-stage process designed to save time, water, and energy.[1][6]

## Experimental Protocols

### Fabric Pretreatment

Proper pretreatment is crucial for ensuring level dyeing and good fastness properties. The typical sequence for a P/C blend is as follows:

- **Singeing:** The fabric surface is passed over a flame to burn off protruding fibers. For P/C blends, this is often done after dyeing the polyester portion to avoid the formation of melt beads that dye darker than the fabric.[7]
- **Desizing:** Size, a protective coating applied to warp yarns before weaving, is removed. Starch-based sizes are removed enzymatically, while polyvinyl alcohol (PVA) sizes can be removed with a hot alkaline wash (e.g., 4 g/L soda ash and 1 g/L detergent at 60-70°C).[7]

- **Scouring:** This process removes natural impurities from the cotton (waxes, pectins) and any processing oils or spin finishes from the polyester.[7][8] It is typically carried out in an alkaline bath.
- **Bleaching:** To achieve a good white base before dyeing, especially for pale or bright shades, bleaching is necessary. Alkaline hydrogen peroxide bleaching is a common method for P/C blends as it is effective for cotton and less harsh on polyester.[7]
- **Mercerization:** The fabric is treated with a cold, concentrated sodium hydroxide solution (e.g., 18% NaOH) to improve the cotton's dye uptake, tensile strength, and luster.[7]
- **Heat-setting:** This step imparts dimensional stability to the polyester component. It is performed on a stenter at around 180°C for 30 seconds. Higher temperatures can yellow the cellulosic portion.[7]

## Dyeing Method 1: Two-Bath Process

This traditional method involves dyeing the two fiber types in separate, sequential baths, which generally yields the best shade and fastness results.[1][9]

### Bath 1: Polyester Dyeing with **C.I. Disperse Orange 73**

- **Machine:** High-Temperature High-Pressure (HTHP) jet or beam dyeing machine.[1]
- **Procedure:**
  - Set the dyebath at 50-60°C. Add a dispersing agent (1 g/L), a leveling agent (0.5-1 g/L), and acetic acid to adjust the pH to 4.5-5.5.[1][2]
  - Circulate the fabric for 10-15 minutes.[1]
  - Add the prepared dispersion of **C.I. Disperse Orange 73** (X% on weight of fabric, o.w.f., depending on desired shade).
  - Raise the temperature to 130°C at a rate of 1.5-2°C/minute.[9][10]
  - Hold at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[2][9]

- Cool the bath to 70-80°C.
- Rinse the fabric.
- Reduction Clearing:
  - Prepare a new bath at 70-80°C with Sodium Hydrosulfite (2 g/L) and Caustic Soda (2 g/L).
  - Treat the fabric for 15-20 minutes to remove unfixed disperse dye from the fiber surface.
  - Rinse thoroughly and neutralize with a mild acid if necessary.

#### Bath 2: Cotton Dyeing with a Suitable Reactive Dye

- Machine: Jigger, winch, or jet dyeing machine.[\[1\]](#)
- Procedure:
  - Set a new dyebath at the temperature recommended for the chosen reactive dye (e.g., 60°C for a hot brand).[\[9\]](#)
  - Add the reactive dye (Y% o.w.f.) and an electrolyte like Glauber's salt (e.g., 50-80 g/L).
  - Circulate for 20-30 minutes.
  - Add an alkali such as soda ash (e.g., 10-20 g/L) to fix the dye to the cotton.
  - Continue dyeing for another 45-60 minutes.[\[9\]](#)
  - Drain the bath.

## Dyeing Method 2: One-Bath, Two-Stage Process

This method saves time and resources by performing both dyeing stages in the same bath.[\[11\]](#)  
[\[12\]](#)[\[13\]](#)

- Machine: HTHP jet, winch, or package dyeing machine.[\[12\]](#)
- Procedure:

- Polyester Dyeing Stage:
  - Set the dyebath at 50°C with the fabric.[\[12\]](#)
  - Add dispersing agent, leveling agent, and acetic acid to achieve a pH of 4-5. Run for 10 minutes.[\[12\]](#)[\[13\]](#)
  - Add the **C.I. Disperse Orange 73** solution via dosing.
  - Raise the temperature to 130°C at ~1.5°C/min.[\[12\]](#)
  - Run the bath for 30-60 minutes at 130°C.[\[12\]](#)
- Cotton Dyeing Stage:
  - Cool the bath down to 80-90°C.[\[12\]](#)
  - Add a pH neutralizing agent if required.
  - Add the selected reactive dye and Glauber's salt. Run for 20-30 minutes.[\[12\]](#)
  - Cool further to 60°C.[\[12\]](#)
  - Add alkali (e.g., soda ash) to raise the pH and fix the reactive dye. Run for 30-60 minutes.[\[12\]](#)
  - Drop the dyebath.

## Post-treatment (After-treatment)

This final step is critical for achieving optimal colorfastness by removing all unfixed and hydrolyzed dyes.[\[13\]](#)

- Rinse: Rinse the fabric with cold water.
- Soaping: Wash the fabric at 95°C for 10-15 minutes with a non-ionic soap or detergent (e.g., 2 g/L).[\[14\]](#) This removes unfixed dyes from both fibers.

- Hot and Cold Rinses: Rinse the fabric successively with hot and cold water until the water runs clear.[\[13\]](#)
- Drying: Dry the finished fabric.

## Data Presentation

**Table 1: Comparison of Process Parameters**

Parameter	Two-Bath Process	One-Bath, Two-Stage Process
Polyester Dyeing Temp.	130°C <a href="#">[9]</a>	130°C <a href="#">[12]</a>
Polyester Dyeing pH	4.5 - 5.5 (Acidic) <a href="#">[2]</a>	4.0 - 5.0 (Acidic) <a href="#">[12]</a>
Cotton Dyeing Temp.	60°C (Hot Brand Reactive) <a href="#">[9]</a>	60°C (Hot Brand Reactive) <a href="#">[12]</a>
Cotton Dyeing pH	~10.5 - 11 (Alkaline)	~10.5 - 11 (Alkaline)
Total Baths	2 (+ Reduction Clearing Bath)	1
Primary Advantage	Optimum shade and fastness <a href="#">[1]</a>	Reduced time, water, and energy <a href="#">[6]</a>

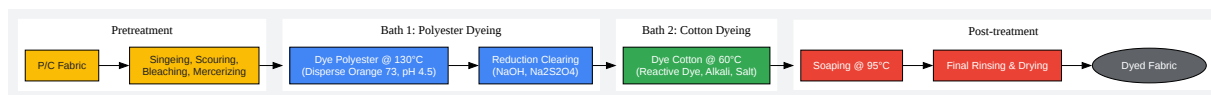
## Table 2: Typical Fastness Properties

The following table summarizes the expected fastness properties for a medium-depth shade on a P/C blend dyed with **C.I. Disperse Orange 73** and a suitable reactive dye. Ratings are on a scale of 1 (poor) to 5 (excellent).

Fastness Property	Expected Rating	Standard
Light Fastness	6[15]	AATCC / ISO
Washing Fastness	4-5	ISO 105-C06
Rubbing Fastness (Dry)	4-5	ISO 105-X12
Rubbing Fastness (Wet)	4	ISO 105-X12
Perspiration Fastness	4-5	ISO 105-E04
Sublimation Fastness	4-5	ISO 105-P01

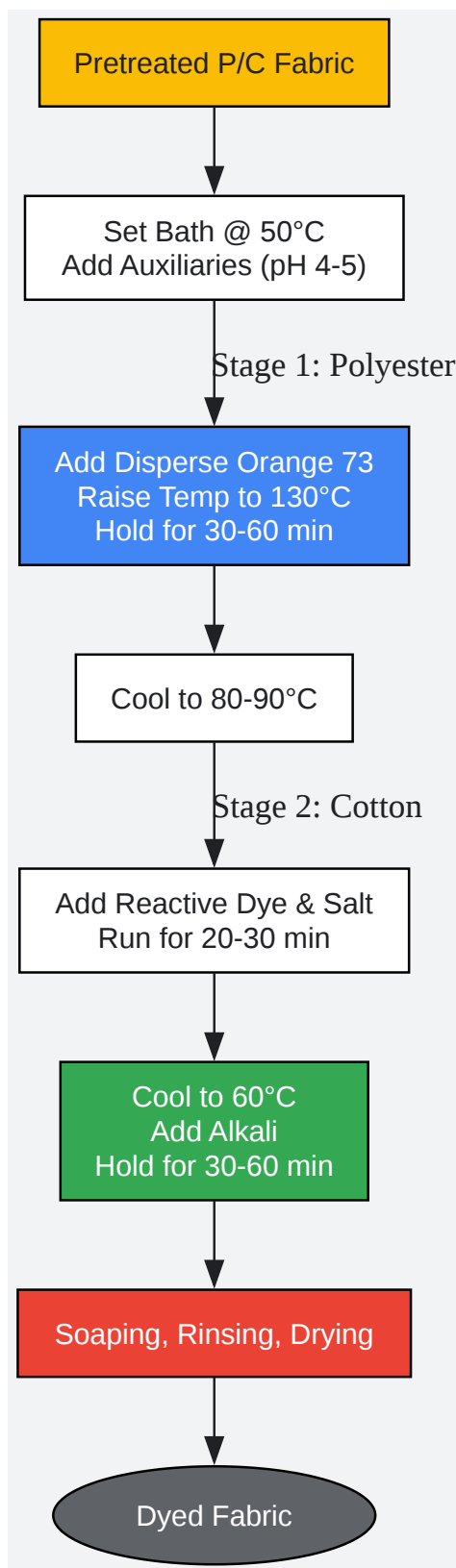
Note: Actual fastness ratings can vary based on the specific reactive dye used, dyeing process, shade depth, and finishing treatments.

## Visualizations: Dyeing Workflows



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Caption: Workflow for a Two-Bath P/C Blend Dyeing Process.



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Caption: Workflow for a One-Bath, Two-Stage P/C Blend Dyeing Process.

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